(4-Benzylpiperazin-1-yl)[3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone
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Overview
Description
(4-BENZYLPIPERAZINO)[3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE is a complex organic compound that features a combination of piperazine, fluorophenyl, and isoxazolo-pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include sodium cyanoborohydride for reductive amination and various substituted aromatic aldehydes .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4-BENZYLPIPERAZINO)[3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biology, it may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, (4-BENZYLPIPERAZINO)[3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE is of interest for its potential therapeutic effects, including antimicrobial and antiviral activities .
Industry
In industry, this compound could be used in the development of new pharmaceuticals or as a precursor in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERAZINO)[3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Fluorinated Pyrazoles: Exhibiting antimicrobial and anti-inflammatory activities.
Pyridine Compounds: Noted for their antimicrobial and antiviral activities.
Uniqueness
(4-BENZYLPIPERAZINO)[3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C25H23FN4O2 |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-[3-(4-fluorophenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone |
InChI |
InChI=1S/C25H23FN4O2/c1-17-15-21(22-23(28-32-24(22)27-17)19-7-9-20(26)10-8-19)25(31)30-13-11-29(12-14-30)16-18-5-3-2-4-6-18/h2-10,15H,11-14,16H2,1H3 |
InChI Key |
PIHXSOHEPSUMRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C3=CC=C(C=C3)F)C(=O)N4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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